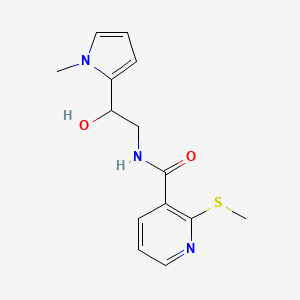
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride” belongs to a class of compounds known as coumarins or benzopyran-2-ones . These are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of coumarin systems . For example, two series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized using Suzuki–Miyaura cross-coupling reaction .
Molecular Structure Analysis
Coumarins have a simple structure with a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .
Chemical Reactions Analysis
The chemical reactions of coumarins are diverse and depend on the specific structure of the compound . For example, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy .
Scientific Research Applications
Synthesis Applications
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine hydrochloride is involved in various synthesis processes. For instance, it is used in the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones, which are valuable as amino protecting groups for the synthesis of peptides, glycopeptides, and PNA. These dithiazolidines also function as masked isocyanates and sulfurization reagents (Barany et al., 2005).
Chemical Reactions
The compound participates in various chemical reactions, such as amine exchange reactions with amino acids, leading to the formation of new chemical entities. This demonstrates its role in facilitating diverse chemical transformations (Sun Min’yan’ et al., 2010).
Development of Functionalized Compounds
It is instrumental in developing functionalized chromenones through heteroannulation and C-N/C-S/C-O bond formation with different nucleophiles. This showcases its versatility in the formation of a range of functional groups, which is crucial in medicinal chemistry and material science (Savant et al., 2011).
Structural Studies
Studies on the crystal and molecular structure of related compounds, like 4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one, provide insights into the structural aspects of this chemical class. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Narayanan et al., 2013).
Catalysis and Kinetic Studies
The compound is used in studies related to catalysis and kinetic resolutions, as seen in the research involving methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates. Such research is crucial for understanding reaction mechanisms and developing efficient synthetic pathways (Andzans et al., 2013).
Novel Heterocyclic Systems
It also plays a role in the synthesis of novel heterocyclic systems. For example, derivatives like 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile lead to the formation of unique heterocyclic structures, demonstrating its utility in expanding the diversity of chemical structures (Bondarenko et al., 2016).
Mechanism of Action
The mechanism of action of coumarins is diverse and depends on their specific structure and the biological system in which they are acting . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Future Directions
The future directions in the research of coumarins are likely to continue to focus on the synthesis of new derivatives and the investigation of their biological activities . The development of green synthesis methods and the investigation of the structure-activity relationship (SAR) among the series are also important areas of research .
Properties
IUPAC Name |
6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMLSAIFGRALOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-15-8 |
Source


|
| Record name | 6-(methylsulfanyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
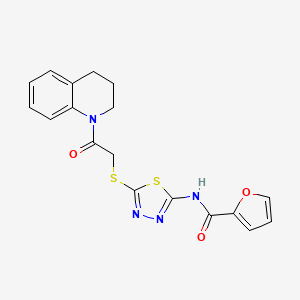
![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)
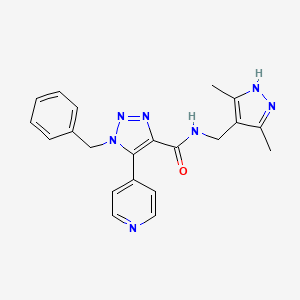
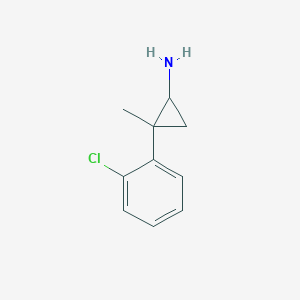
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2962714.png)
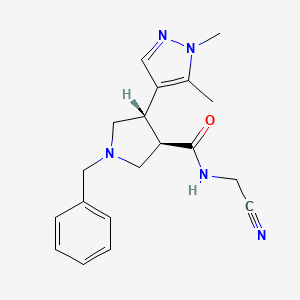
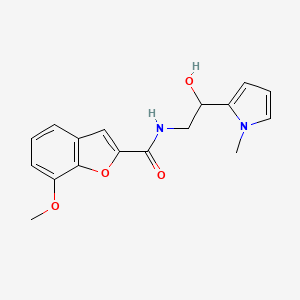
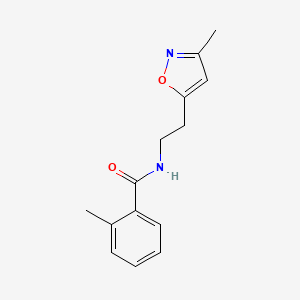
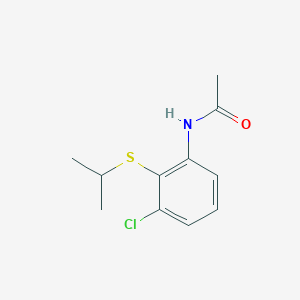
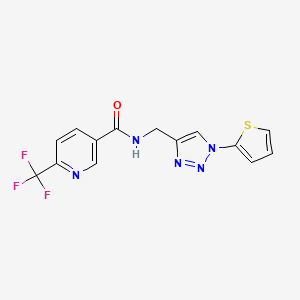


![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)
